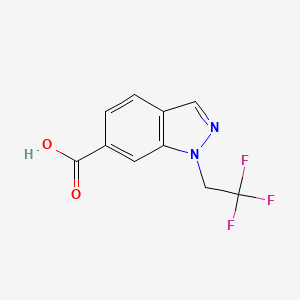

1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid is a fluorinated organic compound that features an indazole core structure. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate under mild conditions . This reaction is highly selective and efficient, providing a straightforward route to the desired compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and subsequent functionalization. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid.

Substitution: The compound can participate in substitution reactions, where the trifluoroethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of trifluoroethanol.

Substitution: Reagents such as trifluoroethyl chloride and hypervalent-iodine–CH2CF3 reagents are used for substitution reactions.

Major Products:

Oxidation: Trifluoroacetic acid.

Substitution: Various substituted indazole derivatives, depending on the reagents used.

Aplicaciones Científicas De Investigación

Drug Discovery

The compound has been identified as a potential lead for the development of new pharmaceuticals. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it suitable for various therapeutic applications:

- Cystic Fibrosis Treatment : Research indicates that derivatives of indazole compounds can act as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds may improve CFTR function, crucial for treating cystic fibrosis . The structure-based discovery methods employed in recent studies suggest that similar compounds could be explored for their efficacy in enhancing CFTR activity.

Anticancer Research

Indazole derivatives have shown promise in cancer research due to their ability to inhibit specific pathways involved in tumor growth:

- Mechanistic Studies : Investigations into the mechanisms of action of indazole compounds reveal their potential to interfere with cancer cell proliferation. For instance, the modulation of signaling pathways such as PI3K/Akt has been observed, which is critical in many cancers .

Chemical Biology

The compound's chemical properties make it a useful tool in chemical biology:

- Bioconjugation : The carboxylic acid functional group allows for bioconjugation with biomolecules, facilitating the study of protein interactions and cellular processes. This application is particularly relevant in developing targeted therapies where specific cellular pathways are manipulated .

Case Study 1: CFTR Modulators

A study focused on small molecules that modulate CFTR activity highlighted the potential of indazole derivatives. The research utilized high-throughput screening methods to identify compounds that enhance CFTR function. Among the tested compounds, those structurally similar to this compound exhibited significant potentiation of CFTR-mediated ion flux in cell lines derived from cystic fibrosis patients .

Case Study 2: Antitumor Activity

In another investigation, a series of indazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific modifications to the indazole structure enhanced cytotoxicity against various cancer cell lines. The study concluded that these compounds could serve as a foundation for developing new anticancer agents targeting multiple signaling pathways involved in tumorigenesis .

Data Summary Table

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Drug Discovery | Enhances CFTR activity; potential for cystic fibrosis treatment | Improved patient outcomes |

| Anticancer Research | Inhibits tumor growth via signaling pathway modulation | Development of new therapies |

| Chemical Biology | Enables bioconjugation for studying protein interactions | Advances in targeted therapies |

Mecanismo De Acción

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl group, used as a solvent and reagent in organic synthesis.

Trifluoromethylated Indoles: Compounds with trifluoromethyl groups instead of trifluoroethyl groups, used in medicinal chemistry for their unique properties.

Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-indazole-6-carboxylic acid is unique due to its specific indazole core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid is a member of the indazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique trifluoroethyl substituent, which enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoroethyl group is known to improve the compound's ability to penetrate cellular membranes, facilitating its interaction with intracellular targets.

Target Interactions

- Enzyme Inhibition : This compound exhibits enzyme inhibition properties, particularly against tyrosine kinases, which play a crucial role in cellular signaling pathways. By inhibiting these enzymes, the compound can alter cell proliferation and survival pathways.

- Cell Signaling Modulation : It has been observed to modulate key signaling molecules that influence gene expression and cellular metabolism.

Biological Activities

Research indicates that this compound demonstrates a range of biological activities:

Antitumor Activity

Several studies have explored the antitumor potential of indazole derivatives:

- A study reported that indazole derivatives could act as effective inhibitors of Polo-like kinase 4 (PLK4), which is implicated in tumor growth. Specific derivatives exhibited nanomolar IC50 values against PLK4 .

- In vivo studies have shown that certain indazole derivatives can inhibit tumor growth in mouse models, suggesting potential therapeutic applications in cancer treatment .

Anti-inflammatory Effects

Indazole derivatives have been linked to anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific kinases may provide therapeutic avenues for conditions characterized by excessive inflammation.

Case Studies and Research Findings

A variety of research studies have documented the biological effects of this compound and related compounds:

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is influenced by its solubility and lipophilicity. The trifluoroethyl group enhances its permeability through biological membranes, potentially increasing its bioavailability and efficacy in vivo.

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethyl)indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)5-15-8-3-6(9(16)17)1-2-7(8)4-14-15/h1-4H,5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGISRRZZDODTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N(N=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Given the structure of (2-dimethylaminoethyl) 5-(4-fluorophenoxy)-1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid, can we infer anything about the potential SAR of 1-(2,2,2-trifluoroethyl)-1H-indazole-6-carboxylic acid as a p38 inhibitor?

A1: While we don't have specific data on the activity of this compound itself, its presence within the larger compound suggests it might be a crucial scaffold for p38 inhibition. The larger compound likely interacts with the p38 kinase through various interactions like hydrogen bonding, hydrophobic interactions, and potentially ionic interactions if the carboxylic acid group is ionized. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.